molecular formula C17H25NO B6299951 N-(3-tert-Butylsalicylidene)-cyclohexylamine CAS No. 215033-70-8

N-(3-tert-Butylsalicylidene)-cyclohexylamine

Cat. No. B6299951
CAS RN: 215033-70-8
M. Wt: 259.4 g/mol
InChI Key: VNSPDNGMZRVPBG-UHFFFAOYSA-N
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Description

N-(3-tert-Butylsalicylidene)-cyclohexylamine (TBS-CHXA) is a novel cyclohexylamine derivative that has been gaining attention in the scientific research community due to its unique properties and potential applications. TBS-CHXA is a versatile molecule that can be used in a variety of ways, ranging from synthesis to biochemical and physiological studies.

Scientific Research Applications

Photochemistry and Luminescence

N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-diaminocyclohexane (H2E), a related compound, exhibits photochromism and undergoes phototautomerization to its keto isomer in chloroform. This leads to a reversible system displaying conventional photochromism and luminescence photochromism. The associated Co(II) complex in chloroform is light-sensitive and undergoes irreversible photooxidation (Kunkely & Vogler, 2001).

Electronic Structures in Metal Complexes

One-electron oxidized group 10 metal salens, like Ni, Pd, and Pt complexes of the tetradentate salen ligand N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, exist as ligand radical species in solution and in the solid state. Their electronic structures have been investigated in detail, providing insights into the delocalization of the one-electron hole in these systems (Shimazaki, Stack & Storr, 2009).

Catalysts for Epoxidation

(R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride has been identified as a highly enantioselective epoxidation catalyst (Larrow & Jacobsen, 2003).

Applications in Polymerization

Bis [N-(3-tert-butylsalicylidene) cyclooctylamine] titanium dichloride has been synthesized and shown to be highly active in producing polyethylene with high molecular weight and narrow polydispersity in the presence of MAO as a co-catalyst (Khaubunsongserm, Jongsomjit & Praserthdam, 2013).

Electronic Structure of Oxidized Copper Complexes

The geometric and electronic structure of an oxidized Cu complex with a non-innocent salen ligand was investigated, revealing a reversible spin-equilibrium between ligand-radical species [Cu(II)Sal(*)]+ and the high-valent metal form [Cu(III)Sal]+ (Storr et al., 2008).

Gallium Schiff Base Complexes in Copolymerization

The synthesis of five-coordinate Schiff-base complexes of gallium, like (cyc)salenGaCl, was reported. These complexes exhibit distorted square pyramidal geometry and were investigated as potential catalysts for the copolymerization of carbon dioxide and epoxides (Darensbourg & Billodeaux, 2004).

Catalysis in Hydrolytic Kinetic Resolution

An unsymmetrical salen-type cobalt complex was synthesized and exhibited excellent activity and selectivity in the hydrolytic kinetic resolution of racemic mixture of epichlorohydrin (Nam & Jones, 2012).

properties

IUPAC Name

2-tert-butyl-6-(cyclohexyliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-17(2,3)15-11-7-8-13(16(15)19)12-18-14-9-5-4-6-10-14/h7-8,11-12,14,19H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSPDNGMZRVPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10782269
Record name 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10782269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one

CAS RN

215033-70-8
Record name 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10782269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-tert-Butylsalicylidene)-cyclohexylamine
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